molecular formula C14H17NO2 B1387427 1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid CAS No. 1172301-25-5

1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Cat. No.: B1387427
CAS No.: 1172301-25-5
M. Wt: 231.29 g/mol
InChI Key: YVBQMEGTGKSVAT-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid is an organic compound that features a tetrahydropyridine ring substituted with a 4-methylbenzyl group and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 4-methylbenzylamine and 4-pyridinecarboxylic acid.

    Step 1: The 4-methylbenzylamine undergoes a reductive amination with 4-pyridinecarboxylic acid to form the intermediate 1-(4-methylbenzyl)-4-pyridinecarboxamide.

    Step 2: The intermediate is then subjected to catalytic hydrogenation to reduce the pyridine ring, forming the tetrahydropyridine ring structure.

    Step 3: The final step involves the hydrolysis of the carboxamide group to yield this compound.

Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring to form piperidine derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Nitro or halogenated benzyl derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block for the development of novel catalysts.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Explored for its role in enzyme inhibition assays.

Medicine:

  • Potential precursor for the synthesis of pharmaceutical compounds.
  • Studied for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

    1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid: Lacks the methyl group on the benzyl ring, which may affect its reactivity and binding properties.

    1-(4-Methoxybenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid: Contains a methoxy group instead of a methyl group, potentially altering its electronic properties and interactions.

Uniqueness: 1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or modify its pharmacokinetic properties.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17/h2-6H,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBQMEGTGKSVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(=CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 3
1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 5
1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 6
1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid

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